3-Fluoro-5-trifluoromethylthioanisole
Overview
Description
3-Fluoro-5-trifluoromethylthioanisole is an organofluorine compound with the molecular formula C8H5F4OS. . The presence of both fluorine and trifluoromethyl groups in its structure makes it a compound of interest due to the unique properties these groups impart.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as Togni’s reagents under transition-metal-free conditions . The reaction conditions often involve the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of 3-Fluoro-5-trifluoromethylthioanisole may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for scalability, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-trifluoromethylthioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
3-Fluoro-5-trifluoromethylthioanisole has shown potential in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-trifluoromethylthioanisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-Trifluoromethylthioanisole: Lacks the fluorine atom, affecting its reactivity and applications.
3,5-Difluoroanisole: Contains two fluorine atoms but no trifluoromethyl group, leading to different biological activities.
Uniqueness
3-Fluoro-5-trifluoromethylthioanisole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGNQLTZPLCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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